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Compound Name: 2-iodo-1,3-diphenylbenzene

Cat. No.: B1598189 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Iodo-1,3-
diphenylbenzene

Introduction
2-Iodo-1,3-diphenylbenzene, a derivative of m-terphenyl, is a poly-aromatic hydrocarbon of

significant interest in organic synthesis and materials science.[1] Its structure, featuring a

sterically demanding iodine substituent flanked by two phenyl groups, makes it a valuable

precursor for creating complex molecular architectures through cross-coupling reactions.[2]

The m-terphenyl backbone provides a rigid, three-dimensional scaffold that is leveraged in the

design of specialized ligands and materials with unique optical properties.[1]

Accurate structural confirmation of such molecules is paramount for any application. This

technical guide, prepared for researchers and drug development professionals, provides a

comprehensive analysis of the expected spectroscopic data for 2-iodo-1,3-diphenylbenzene.

As direct experimental spectra for this specific compound are not widely published, this

document synthesizes data from analogous structures—namely 1,3-diphenylbenzene (m-

terphenyl) and iodobenzene—to predict and interpret the characteristic signals in Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind

these spectroscopic features is explained, offering a robust framework for the empirical

validation of 2-iodo-1,3-diphenylbenzene in a laboratory setting.
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The foundational step in any spectroscopic analysis is understanding the molecule's structure

and likely synthetic origin.

1.1. Molecular Structure

2-Iodo-1,3-diphenylbenzene consists of a central benzene ring substituted at the 1- and 3-

positions with phenyl groups and at the 2-position with an iodine atom. The IUPAC name is 2-
iodo-1,3-diphenylbenzene, and its molecular formula is C₁₈H₁₃I, corresponding to a molecular

weight of approximately 356.2 g/mol .[3]

Caption: Molecular structure of 2-iodo-1,3-diphenylbenzene.

1.2. Synthetic Considerations

This molecule is typically synthesized via metal-catalyzed cross-coupling reactions. A common

and efficient strategy is the sequential Suzuki cross-coupling, which involves reacting a

dihalobenzene (e.g., 1,3-dibromo-2-iodobenzene) with two equivalents of phenylboronic acid.

[2] Alternatively, direct iodination of 1,3-diphenylbenzene could be employed. Understanding

the synthetic route is critical as it informs the potential impurities (e.g., unreacted starting

materials, partially substituted intermediates) that could appear in analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of organic molecules.

The predicted ¹H and ¹³C NMR spectra are based on the known spectra of m-terphenyl and the

well-documented influence of iodine as a substituent.[4][5]

2.1. Predicted ¹H NMR Spectrum

The asymmetry of the molecule renders all 13 protons chemically distinct, though some may

overlap. The spectrum can be divided into signals from the two terminal phenyl groups and the

central iodinated ring.

Phenyl Group Protons (10H): These protons are expected to appear in the typical aromatic

region of δ 7.3–7.8 ppm. Due to steric hindrance, the rotation of the phenyl groups may be

restricted, leading to more complex splitting patterns than simple doublets and triplets.
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Based on the spectrum of m-terphenyl, these signals will likely appear as a complex

multiplet.[4]

Central Ring Protons (3H): The three protons on the central ring will be the most informative.

The proton at the C5 position (para to the iodine) is expected to be a triplet, coupled to the

two adjacent protons at C4 and C6. The protons at C4 and C6 will appear as a doublet of

doublets, coupled to each other and to the C5 proton. The iodine atom's electron-

withdrawing nature and magnetic anisotropy will likely shift these protons downfield relative

to unsubstituted m-terphenyl.

Predicted

Proton Signal

Chemical Shift

(δ, ppm)
Multiplicity Integration Rationale

Phenyl Protons 7.30 - 7.80 Multiplet (m) 10H

Standard

chemical shift for

unsubstituted

phenyl groups,

consistent with

m-terphenyl

data.[4]

H-5 (Central

Ring)
~7.60 Triplet (t) 1H

Para to iodine,

coupled to H-4

and H-6.

H-4, H-6 (Central

Ring)
~7.50

Doublet of

Doublets (dd)
2H

Ortho to iodine,

coupled to H-5

and each other.

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 12 distinct signals (due to symmetry, some

carbons in the phenyl rings may be equivalent). The most diagnostic signal is the ipso-carbon

directly attached to the iodine atom.

C-I (Ipso-Carbon): The "heavy atom effect" of iodine causes a significant upfield shift for the

carbon to which it is attached. In iodobenzene, this signal appears around δ 94 ppm. A

similar value is expected here, making it a key identifier.
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Other Aromatic Carbons: The remaining aromatic carbons will appear in the δ 120–150 ppm

region. The carbons of the central ring will be influenced by the iodine and the two phenyl

substituents, while the carbons of the terminal phenyl groups will resemble those of m-

terphenyl.[6]

Predicted Carbon Signal Chemical Shift (δ, ppm) Rationale

C2 (C-I) 90 - 100
Strong upfield shift due to the

heavy atom effect of iodine.

C4, C6 128 - 132
Aromatic carbons ortho to the

iodine substituent.

C5 130 - 135
Aromatic carbon para to the

iodine substituent.

C1, C3 145 - 150

Quaternary carbons bonded to

phenyl groups, shifted

downfield.

Phenyl Carbons 127 - 142
Typical range for substituted

phenyl rings.

2.3. Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated

chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]

¹H NMR Acquisition: Use a standard pulse sequence. Acquire at least 16 scans with a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire several hundred to a

few thousand scans, depending on the sample concentration, with a relaxation delay of 2-5

seconds.

Data Processing: Fourier transform the acquired data, phase correct the spectra, and

calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ
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77.16 for ¹³C).

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For 2-
iodo-1,3-diphenylbenzene, the spectrum will be dominated by absorptions from the aromatic

rings.

Aromatic C-H Stretch: A sharp band or series of bands appearing just above 3000 cm⁻¹ is

characteristic of C-H bonds on an aromatic ring.

Aromatic C=C Stretch: Medium to strong absorptions in the 1450–1600 cm⁻¹ region are due

to carbon-carbon double bond stretching within the aromatic rings.

C-H Out-of-Plane Bending: Strong bands in the 690–900 cm⁻¹ region are highly diagnostic of

the substitution pattern on the benzene rings. The pattern will be a composite of the

monosubstituted terminal rings and the 1,2,3-trisubstituted central ring.

C-I Stretch: The carbon-iodine bond stretch is expected to appear as a weak to medium

absorption in the far-infrared region, typically between 480–610 cm⁻¹.[8] This peak can

sometimes be difficult to observe on standard mid-IR spectrometers.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3030 - 3100 Medium

Aromatic C=C Stretch 1450 - 1600 Medium-Strong

C-H Out-of-Plane Bending 690 - 900 Strong

C-I Stretch 480 - 610 Weak-Medium

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides structural information based

on the fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The molecular ion peak is expected to be prominent at m/z 356. Since

iodine is monoisotopic (¹²⁷I), there will not be a complex isotopic pattern for the molecular

ion, simplifying interpretation. The exact mass should be 356.0062.[3]

Key Fragments: The most predictable fragmentation pathway is the loss of the iodine atom,

which would result in a strong peak at m/z 229 ([M-I]⁺). This fragment corresponds to the

1,3-diphenylbenzene cation. Further fragmentation of the terphenyl backbone would be

consistent with known patterns for poly-aromatic hydrocarbons.[9][10]

Ion Predicted m/z Identity Rationale

[M]⁺ 356 Molecular Ion

Corresponds to the

intact molecule

C₁₈H₁₃I.

[M-I]⁺ 229 Terphenyl Cation

Loss of the iodine

radical, a very stable

leaving group.

[C₁₂H₈]⁺ 152 Biphenylene Cation

Common fragment

from terphenyl

structures.

Integrated Spectroscopic Analysis
The definitive structural confirmation of 2-iodo-1,3-diphenylbenzene relies on the synergistic

interpretation of all spectroscopic data.
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NMR Data

MS Data

IR Data

Proposed Structure
2-Iodo-1,3-diphenylbenzene

¹H NMR
- Aromatic signals

- 3H on central ringverifies proton environment

¹³C NMR
- C-I signal at ~95 ppmverifies carbon skeleton

MS
- M⁺ at m/z 356

- [M-I]⁺ at m/z 229

confirms MW

IR
- Aromatic C-H, C=C

- C-I stretch

confirms functional groups

Confirmed

Collective Evidence

Collective Evidence

Collective Evidence

Collective Evidence

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic confirmation.

The ¹H and ¹³C NMR spectra will establish the carbon-hydrogen framework, with the upfield C-I

signal in the ¹³C spectrum being a critical piece of evidence. The mass spectrum will confirm

the molecular weight and the presence of iodine through the characteristic loss of 127 amu.

Finally, the IR spectrum will verify the aromatic nature of the compound. Together, these three

techniques provide a self-validating system for the unambiguous identification of 2-iodo-1,3-
diphenylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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